![molecular formula C10H17NO B13808865 (NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a hydroxylamine group attached to a cyclohexylidene ring, which is further substituted with a methyl and a propan-2-ylidene group. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine typically involves the reaction of appropriate cyclohexanone derivatives with hydroxylamine under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of homogeneous synthesis systems, as described in the literature, can help in scaling up the production while minimizing the risks associated with batch operations .
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Research explores its potential as a therapeutic agent due to its unique reactivity and biological activity.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The compound’s reactivity with aldehydes and ketones to form oximes is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler analog with similar reactivity but lacking the cyclohexylidene and substituted groups.
Oximes: Compounds formed by the reaction of hydroxylamines with aldehydes or ketones.
Hydrazones: Similar to oximes but formed with hydrazine derivatives.
Uniqueness
(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of the cyclohexylidene ring, which imparts distinct steric and electronic properties. These features make it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h8,12H,4-6H2,1-3H3/b11-10-/t8-/m1/s1 |
InChI Key |
FXBOSCKBLTVABQ-OZEWEUHLSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)/C(=N\O)/C1 |
Canonical SMILES |
CC1CCC(=C(C)C)C(=NO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


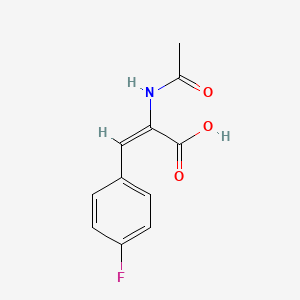
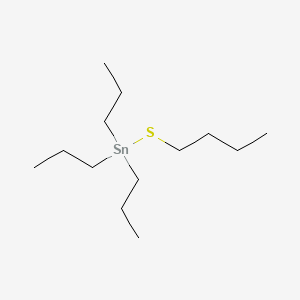
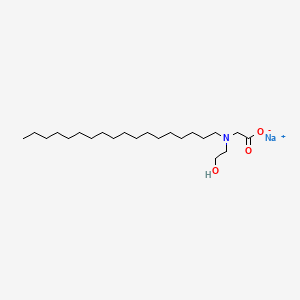
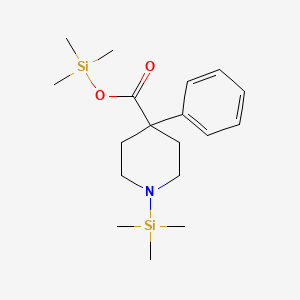
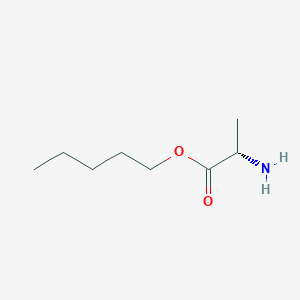
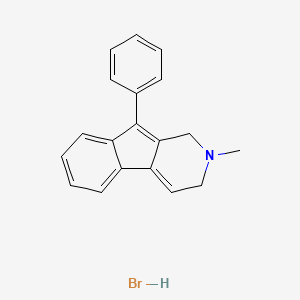
![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)

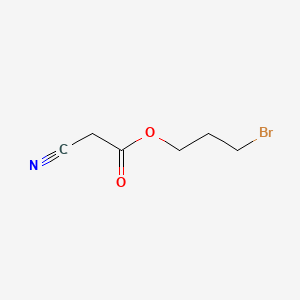
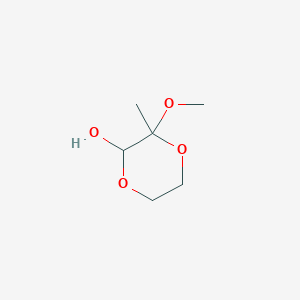
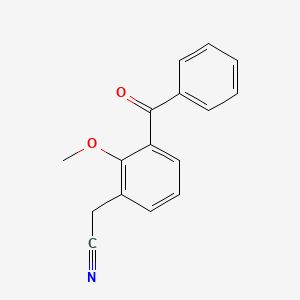
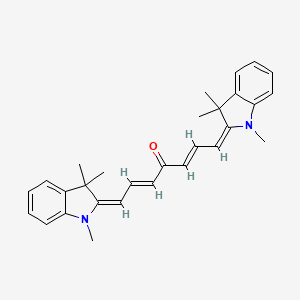
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
